4-[[1,3-Dihydro-6-methyl-4-benzylfuro[3,4-C]pyridin-7-YL]oxy]-N-isopropylbutylamine monohydrochloride
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Overview
Description
4-[[1,3-Dihydro-6-methyl-4-benzylfuro[3,4-C]pyridin-7-YL]oxy]-N-isopropylbutylamine monohydrochloride is a complex organic compound with a unique structure that combines a furo[3,4-C]pyridine core with an isopropylbutylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1,3-Dihydro-6-methyl-4-benzylfuro[3,4-C]pyridin-7-YL]oxy]-N-isopropylbutylamine monohydrochloride typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[[1,3-Dihydro-6-methyl-4-benzylfuro[3,4-C]pyridin-7-YL]oxy]-N-isopropylbutylamine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) or sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
4-[[1,3-Dihydro-6-methyl-4-benzylfuro[3,4-C]pyridin-7-YL]oxy]-N-isopropylbutylamine monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[1,3-Dihydro-6-methyl-4-benzylfuro[3,4-C]pyridin-7-YL]oxy]-N-isopropylbutylamine monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: A structurally related compound with similar core structure but different functional groups.
4-Hydroxy-2-quinolones: Compounds with a quinolone core that share some chemical properties with furo[3,4-C]pyridines.
Uniqueness
4-[[1,3-Dihydro-6-methyl-4-benzylfuro[3,4-C]pyridin-7-YL]oxy]-N-isopropylbutylamine monohydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in research and industry. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various scientific studies.
Properties
CAS No. |
93982-17-3 |
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Molecular Formula |
C22H31ClN2O2 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
4-[(4-benzyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl)oxy]-N-propan-2-ylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C22H30N2O2.ClH/c1-16(2)23-11-7-8-12-26-22-17(3)24-21(19-14-25-15-20(19)22)13-18-9-5-4-6-10-18;/h4-6,9-10,16,23H,7-8,11-15H2,1-3H3;1H |
InChI Key |
NDUAUQZNHSFJMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(COC2)C(=N1)CC3=CC=CC=C3)OCCCCNC(C)C.Cl |
Related CAS |
68484-35-5 |
Origin of Product |
United States |
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